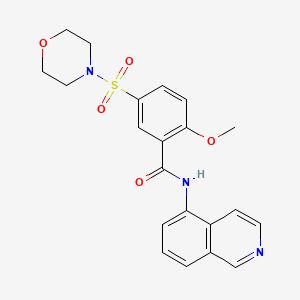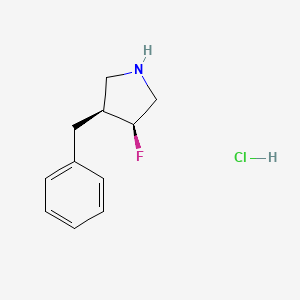![molecular formula C15H13NO6S2 B2740939 Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate CAS No. 2097915-92-7](/img/structure/B2740939.png)
Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfamoyl group linked to a bifuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran moiety, which can be synthesized through nickel-electrocatalyzed homocouplings of bromine-substituted methyl furan carboxylates . The thiophene ring can be introduced via a condensation reaction involving sulfur and an α-methylene carbonyl compound . The final step involves the sulfamoylation of the thiophene ring, followed by esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and condensation reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The bifuran and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The sulfamoyl group can be reduced to an amine under reductive conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the bifuran moiety can lead to the formation of bifuran dicarboxylic acids, while reduction of the sulfamoyl group can yield thiophene-2-carboxylate amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a candidate for drug discovery and development.
Medicine: It may have potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bifuran and thiophene rings may allow the compound to intercalate into DNA or interact with proteins, while the sulfamoyl group may facilitate binding to specific enzymes or receptors.
類似化合物との比較
Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate can be compared to other similar compounds such as:
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but lack the bifuran and sulfamoyl moieties.
Bifuran derivatives: These compounds contain the bifuran moiety but may lack the thiophene ring or sulfamoyl group.
Sulfamoyl derivatives: These compounds contain the sulfamoyl group but may lack the bifuran or thiophene rings.
The uniqueness of Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate lies in its combination of these three distinct structural features, which may confer unique chemical and biological properties.
特性
IUPAC Name |
methyl 3-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S2/c1-20-15(17)14-13(5-7-23-14)24(18,19)16-8-11-2-3-12(22-11)10-4-6-21-9-10/h2-7,9,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWNJHGYDZJEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methylpropanamide](/img/structure/B2740858.png)
![N-(3,4-dimethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2740862.png)



![ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2740868.png)

![N-[(2,4-dichlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2740870.png)
![N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2740871.png)


![3-(4-Chlorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2740875.png)
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2740877.png)

